[(4-Ethoxyphenyl)sulfonyl](3-pyrrolidinylquinoxalin-2-yl)amine
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Overview
Description
(4-Ethoxyphenyl)sulfonylamine is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a sulfonyl group attached to an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)sulfonylamine typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoxaline intermediate. The final step involves the sulfonylation of the ethoxyphenyl group, which can be achieved using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the quinoxaline core or the ethoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the quinoxaline or ethoxyphenyl rings .
Scientific Research Applications
(4-Ethoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its unique structure allows for the exploration of new therapeutic agents, especially in the treatment of diseases where quinoxaline derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA or inhibit enzymes by binding to their active sites. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives: These compounds share the sulfonyl group and phenyl ring but differ in their core structure.
Indole Derivatives: Indole-based compounds also exhibit a range of biological activities and can be compared in terms of their pharmacological profiles.
Pyrrolidine Derivatives: These compounds are structurally similar due to the presence of the pyrrolidine ring and can be compared based on their biological activities and synthetic routes.
Uniqueness
(4-Ethoxyphenyl)sulfonylamine is unique due to its combination of a quinoxaline core, a pyrrolidine ring, and a sulfonyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C20H22N4O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-ethoxy-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N4O3S/c1-2-27-15-9-11-16(12-10-15)28(25,26)23-19-20(24-13-5-6-14-24)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23) |
InChI Key |
KUZPKFBKBPKEQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCCC4 |
Origin of Product |
United States |
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